molecular formula C18H27NO4 B5546588 N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-(3-hydroxy-3-methylbutyl)benzamide

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-(3-hydroxy-3-methylbutyl)benzamide

Cat. No.: B5546588
M. Wt: 321.4 g/mol
InChI Key: HNSCUXPRQRFCKS-HOTGVXAUSA-N
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Description

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-(3-hydroxy-3-methylbutyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with specific substituents that confer unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-(3-hydroxy-3-methylbutyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the oxolane ring, followed by the introduction of the ethoxy group. The benzamide core is then synthesized through a series of condensation reactions. The final step involves the attachment of the hydroxy and methylbutyl groups under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-(3-hydroxy-3-methylbutyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-(3-hydroxy-3-methylbutyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-(3-hydroxy-3-methylbutyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-(3-hydroxy-3-methylbutyl)benzamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-(3-hydroxy-3-methylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-4-23-16-12-22-11-15(16)19-17(20)14-7-5-6-13(10-14)8-9-18(2,3)21/h5-7,10,15-16,21H,4,8-9,11-12H2,1-3H3,(H,19,20)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSCUXPRQRFCKS-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1NC(=O)C2=CC=CC(=C2)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1COC[C@@H]1NC(=O)C2=CC=CC(=C2)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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